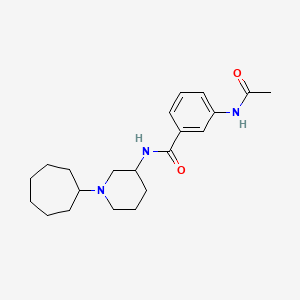
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized by the pharmaceutical company Pfizer in 2009 as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it has gained popularity as a recreational drug in recent years.
作用機序
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine acts on the CB1 receptor in the brain and peripheral tissues, causing a range of physiological and psychological effects. The CB1 receptor is involved in the regulation of mood, appetite, pain, and memory, among other functions. Activation of the CB1 receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are similar to those of other synthetic cannabinoids and cannabis, but this compound is thought to be more potent and longer-lasting.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its stability and solubility in organic solvents. However, its psychoactive effects and potential for abuse make it unsuitable for use in human clinical trials, and its legal status in many countries may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, including the development of more selective CB1 receptor agonists with fewer side effects, the investigation of its potential as a treatment for pain and inflammation, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system. Further studies are also needed to understand the long-term effects of this compound use and its potential for abuse and addiction.
合成法
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoroaniline with 1-(1,3-benzodioxol-5-yl)propan-2-one in the presence of a base catalyst. The resulting intermediate is then reacted with piperidine to form the final product. The purity of this compound can be improved through recrystallization and column chromatography.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent agonist of the cannabinoid receptor CB1, with an affinity 5 times higher than that of THC, the main psychoactive component of cannabis. This compound has also been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a treatment for pain and inflammation.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-4-6-15(7-5-14)21-16-2-1-9-22(11-16)19(23)13-3-8-17-18(10-13)25-12-24-17/h3-8,10,16,21H,1-2,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRDYOBZGSQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)

![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)

![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
![methyl 5-[1-(allylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5969157.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)

![1-ethyl-4-{3-[1-(3-methoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5969170.png)
![1-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B5969173.png)


